Cas no 13551-90-1 (1-(2,3-Epoxypropyl)-2-nitroimidazole)

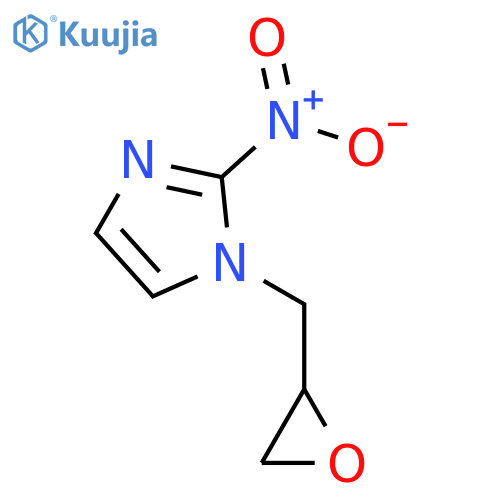

13551-90-1 structure

商品名:1-(2,3-Epoxypropyl)-2-nitroimidazole

1-(2,3-Epoxypropyl)-2-nitroimidazole 化学的及び物理的性質

名前と識別子

-

- 2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole

- 1-(2,3-EPOXYPROPYL)-2-NITROIMIDAZOLE

- (+/-)-2-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole

- 1-(2',3'-Epoxypropyl)-2-nitroimidazole

- 1-(Oxiranylmethyl)-2-nitro-1H-imidazole

- 1-(oxiranylmethyl)-2-nitroimidazole

- 1-Oxiranylmethyl-2-nitroimidazole

- 2-nitro-1-(2-oxiranylmethyl)-1H-imidazole

- 2-Nitro-1-(oxiranylmethyl)-1H-imidazole

- 2-nitro-1-oxiranylmethyl-1H-imidazole

- AC1L7GHQ

- AGN-PC-00FS96

- NSC342688

- 2-nitro-1-(oxiran-2-ylmethyl)imidazole

- NSC-342688

- DTXSID60319241

- G83492

- SYFMSLVOHQZYEB-UHFFFAOYSA-N

- 13551-90-1

- 1-Oxiranylmethyl-2-nitroimidazole; NSC 342688

- SCHEMBL1614716

- CS-0445291

- 2-Nitro-1-(oxiranylmethyl)-1H-imidazole; 1-(2,3-Epoxypropyl)-2-nitro-imidazole; 2-Nitro-1-(2-oxiranylmethyl)-1H-imidazole; 1-(Oxiranylmethyl)-2-nitro-1H-imidazole;

- 1-(2,3-Epoxypropyl)-2-nitroimidazole, 97%

- DS-013506

- 1H-Imidazole, 2-nitro-1-(oxiranylmethyl)-

- 1-(2,3-Epoxypropyl)-2-nitroimidazole

-

- MDL: MFCD20527194

- インチ: InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2

- InChIKey: SYFMSLVOHQZYEB-UHFFFAOYSA-N

- ほほえんだ: C1=CN(CC2CO2)C(=N1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 169.04881

- どういたいしつりょう: 169.04874109g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- ゆうかいてん: 50-55 °C

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - PSA: 73.49

- LogP: 0.71330

1-(2,3-Epoxypropyl)-2-nitroimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66536-1g |

1-(2,3-Epoxypropyl)-2-nitroimidazole, 97% |

13551-90-1 | 97% | 1g |

¥13114.00 | 2023-03-09 | |

| TRC | B592583-1g |

1-(2,3-Epoxypropyl)-2-nitroimidazole |

13551-90-1 | 1g |

$ 287.00 | 2023-09-08 | ||

| TRC | B592583-500mg |

1-(2,3-Epoxypropyl)-2-nitroimidazole |

13551-90-1 | 500mg |

$ 173.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 740624-250MG |

1-(2,3-Epoxypropyl)-2-nitroimidazole |

13551-90-1 | 250mg |

¥1092.63 | 2023-11-25 | ||

| TRC | B592583-250mg |

1-(2,3-Epoxypropyl)-2-nitroimidazole |

13551-90-1 | 250mg |

$ 121.00 | 2023-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66536-250mg |

1-(2,3-Epoxypropyl)-2-nitroimidazole, 97% |

13551-90-1 | 97% | 250mg |

¥4372.00 | 2023-03-09 | |

| TRC | B592583-100mg |

1-(2,3-Epoxypropyl)-2-nitroimidazole |

13551-90-1 | 100mg |

$ 92.00 | 2023-04-18 |

1-(2,3-Epoxypropyl)-2-nitroimidazole 関連文献

-

1. The synthesis of novel polyamine–nitroimidazole conjugates designed to probe the structural specificities of the polyamine uptake system in A549 lung carcinoma cellsAdam Q. Siddiqui,Louise Merson-Davies,Paul M. Cullis J. Chem. Soc. Perkin Trans. 1 1999 3243

13551-90-1 (1-(2,3-Epoxypropyl)-2-nitroimidazole) 関連製品

- 13551-87-6(Misonidazole)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13551-90-1)1-(2,3-Epoxypropyl)-2-nitroimidazole

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ